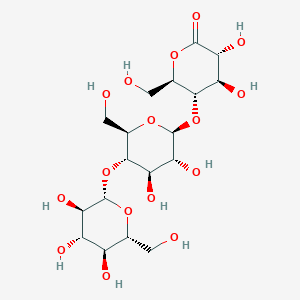

D-cellotriono-1,5-lactone

Description

Carbohydrate chemistry is a field dedicated to the study of the structure, synthesis, and function of carbohydrates, also known as saccharides. These molecules are fundamental to numerous biological processes. Within this broad field, the study of oligosaccharides—complex carbohydrates composed of a small number of monosaccharide units—is of particular importance.

D-Cellotriono-1,5-lactone is classified as a trisaccharide, meaning it is composed of three monosaccharide units linked together. loterre.fr It is specifically a derivative of cellotriose (B13521). The nomenclature "lactone" indicates the presence of a cyclic ester functional group, which is formed by the intramolecular condensation of a hydroxyl group and a carboxylic acid group. In the case of this compound, this lactone ring is a six-membered ring, designated as a delta-lactone.

The enzymatic oxidation of cellotriose can lead to the formation of this compound. For instance, the enzyme cellobiose (B7769950) dehydrogenase can oxidize cellotriose to the corresponding cellotrionolactone. This transformation is a key step in the enzymatic degradation of cellulose (B213188), a major component of plant cell walls.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H30O16 |

| Molecular Weight | 502.422 g/mol |

| Class | Trisaccharide |

Glycolactones, such as this compound, are crucial intermediates in carbohydrate chemistry. The lactone functional group is susceptible to nucleophilic attack, allowing for a variety of chemical modifications. This reactivity is harnessed by chemists to synthesize a wide array of complex oligosaccharides and glycoconjugates.

The oxidation of the anomeric carbon of an aldose to a lactone is a common strategy in carbohydrate synthesis. This transformation changes the electronic properties of the sugar, making it a valuable building block for the construction of larger, more complex carbohydrate structures. For example, D-glucono-1,5-lactone, a simpler monosaccharide analog of this compound, is widely used in organic synthesis. chemicalbook.comresearchgate.net Its hydrolysis to gluconic acid is a well-studied process. researchgate.netresearchgate.net

The enzymatic reaction that produces this compound from cellotriose involves an oligosaccharide oxidase, which catalyzes the reaction: cellotriose + O2 = cellotriono-1,5-lactone + H2O2. brenda-enzymes.org This enzymatic approach offers a high degree of selectivity, a desirable feature in the synthesis of complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O16 |

|---|---|

Molecular Weight |

502.4 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one |

InChI |

InChI=1S/C18H30O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-15,17-28H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,17+,18+/m1/s1 |

InChI Key |

OJYJVXIGXVWXKV-REIOPUSASA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(=O)C(C3O)O)CO)CO)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC(=O)[C@@H]([C@H]3O)O)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(=O)C(C3O)O)CO)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of D Cellotriono 1,5 Lactone

Enzymatic Oxidation of D-Cellotriose

The formation of D-cellotriono-1,5-lactone from D-cellotriose is an oxidation reaction catalyzed by glucooligosaccharide oxidase. This enzyme exhibits a preference for cello- and malto-oligosaccharides. nih.govresearchgate.net The reaction involves the conversion of the anomeric carbon of the reducing end glucose unit of cellotriose (B13521) into a lactone. nih.govresearchgate.net

Role of Glucooligosaccharide Oxidase (gluO) in its Formation

Glucooligosaccharide oxidase (GOOX), classified under the auxiliary activities (AA) family 7, is a flavoenzyme that catalyzes the oxidation of various carbohydrates. nih.govplos.orgnih.gov Specifically, it acts on the C1 hydroxyl group of the reducing end of cello-oligosaccharides like D-cellotriose. plos.org The enzyme, originally isolated from Acremonium strictum, is a monomeric glycoprotein (B1211001) containing a covalently linked flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.net This FAD cofactor is essential for the enzyme's oxidative activity. spring8.or.jp

Specificity and Mechanism of C1 Hydroxyl Oxidation

The oxidation reaction catalyzed by glucooligosaccharide oxidase is specific to the anomeric carbon (C1) of the reducing-end glucosyl residue. nih.govspring8.or.jp The proposed mechanism involves two main steps. In the first, or reductive, half-reaction, the C1 hydroxyl group of the substrate is oxidized to form the corresponding lactone, in this case, this compound. nih.govspring8.or.jp This oxidation is coupled with the reduction of the FAD cofactor within the enzyme. nih.govspring8.or.jp The reaction is believed to be initiated by a proton abstraction from the C1 hydroxyl group by a tyrosine residue (Tyr429) in the enzyme's active site. spring8.or.jprug.nl In the second, or oxidative, half-reaction, the reduced FAD cofactor is re-oxidized by molecular oxygen, which acts as the electron acceptor. nih.govspring8.or.jp

Co-products of Enzymatic Synthesis (e.g., Hydrogen Peroxide)

A significant co-product of the enzymatic oxidation of D-cellotriose by glucooligosaccharide oxidase is hydrogen peroxide (H₂O₂). nih.govplos.org During the oxidative half-reaction, where the reduced FAD cofactor is regenerated, molecular oxygen is reduced to hydrogen peroxide. nih.govspring8.or.jp The production of hydrogen peroxide is a common feature of reactions catalyzed by flavin-dependent oxidases. nih.govnih.gov The lactone product, this compound, can also spontaneously hydrolyze in aqueous solutions to form the corresponding aldonic acid, in this case, cellotrionic acid. nih.govspring8.or.jp

Identification and Characterization of Relevant Enzymes

The primary enzyme responsible for the production of this compound from D-cellotriose is glucooligosaccharide oxidase from Acremonium strictum (now known as Sarocladium strictum). nih.govresearchgate.net This enzyme has been the subject of extensive study to understand its catalytic properties and structure.

Enzyme Kinetics and Substrate Specificity

Kinetic studies have revealed that glucooligosaccharide oxidase has a broad substrate specificity, with a notable activity on cello-oligosaccharides. nih.govplos.org The enzyme is also capable of oxidizing other sugars such as glucose, maltose (B56501), and lactose (B1674315). spring8.or.jpkek.jp However, it exhibits a higher affinity for oligosaccharides compared to monosaccharides. nih.gov The kinetic parameters of the enzyme have been determined for various substrates, indicating its efficiency in oxidizing a range of carbohydrates. nih.govnih.gov For instance, the catalytic efficiency (kcat/Km) of a variant of the enzyme on cellotriose was found to be significantly high. nih.gov

Table 1: Kinetic Parameters of a Glucooligosaccharide Oxidase Variant (CtCBM22A_Y300A) for Various Substrates. nih.gov

| Substrate | kcat (min⁻¹) | Km (mM) | kcat/Km (min⁻¹mM⁻¹) |

| Glucose | 160 ± 10 | 120 ± 20 | 1.3 |

| Xylose | 30 ± 1 | 550 ± 50 | 0.05 |

| Cellobiose (B7769950) | 790 ± 30 | 1.3 ± 0.2 | 610 |

| Cellotriose | 1120 ± 60 | 0.7 ± 0.1 | 1600 |

| Xylobiose | 900 ± 30 | 0.7 ± 0.1 | 1290 |

| Xylotriose | 1000 ± 30 | 0.5 ± 0.1 | 2000 |

Note: Data presented are for a specific engineered variant of the enzyme and may differ from the wild-type enzyme.

Structural Biology of Glucooligosaccharide Oxidase (e.g., Active Site Analysis, Cofactor Binding)

The three-dimensional structure of glucooligosaccharide oxidase has been determined, providing insights into its function. spring8.or.jpkek.jp The enzyme is composed of two main domains: an FAD-binding domain and a substrate-binding domain. rug.nlkek.jp The FAD cofactor is uniquely and covalently attached to the enzyme at two sites: a 6-S-cysteinyl linkage and an 8α-N1-histidyl linkage. spring8.or.jpkek.jp This double covalent linkage is a novel feature among flavoenzymes and is thought to enhance the redox potential of the flavin. spring8.or.jp

The active site of the enzyme is located in a groove at the interface of the two domains. researchgate.netkek.jp It features an open carbohydrate-binding groove which allows it to accommodate longer-chain oligosaccharides. nih.govresearchgate.net Key amino acid residues, such as Tyr429, are positioned within the active site to facilitate the catalytic reaction. spring8.or.jprug.nl The structure also reveals a putative oxygen-binding cavity, which is important for the oxidative half-reaction involving molecular oxygen. nih.gov

Metabolic Pathways Involving this compound

The metabolic journey of this compound is intrinsically linked to the enzymatic oxidation of cellotriose. This reaction is primarily catalyzed by a class of enzymes known as oxidoreductases, which play a crucial role in the initial steps of cellulose (B213188) breakdown.

The formation of this compound is a direct result of the oxidation of the anomeric carbon (C1) of the reducing glucose unit in cellotriose. nih.gov Enzymes such as cellobiose dehydrogenase (CDH) and glucooligosaccharide oxidase are instrumental in this oxidative process. nih.govnih.gov These enzymes facilitate the transfer of electrons from the carbohydrate substrate to an electron acceptor, resulting in the formation of the lactone. researchgate.net

Downstream Hydrolysis to D-Cellotrionic Acid

Once formed, this compound is a relatively unstable compound in aqueous environments and readily undergoes hydrolysis. This process involves the cleavage of the intramolecular ester bond, leading to the formation of the corresponding open-chain carboxylic acid, D-cellotrionic acid . nih.gov

This hydrolysis can occur spontaneously in water, a common characteristic of many aldonolactones. scholaris.cauniprot.orgwikipedia.orgmedchemexpress.com The rate of this non-enzymatic hydrolysis is often influenced by factors such as pH and temperature. wikipedia.orgmedchemexpress.com While the spontaneous hydrolysis is significant, the potential for enzymatic catalysis by lactonases, enzymes that specifically hydrolyze lactones, cannot be entirely ruled out in biological systems, as they are known to act on similar substrates. researchgate.net The conversion to D-cellotrionic acid is a critical step, as it represents the transition from a cyclic ester to a linear sugar acid.

Potential Intermediary Role in Oligosaccharide Metabolism

The transient nature of this compound underscores its role as a key metabolic intermediate. In the broader context of lignocellulose degradation by various fungi, the oxidation of cello-oligosaccharides, including cellotriose, is a crucial initial step. nih.govasm.org The production of the corresponding lactones, such as this compound, is the first committed step in this oxidative pathway. nih.gov

This enzymatic oxidation and subsequent hydrolysis are part of a larger strategy employed by microorganisms to efficiently break down complex carbohydrates. The resulting aldonic acids, like D-cellotrionic acid, can then be further metabolized through various pathways. The formation of these oxidized sugars is also linked to the generation of hydrogen peroxide by some oxidases, which can be utilized by other enzymes like peroxidases in the degradation of lignin, another major component of plant biomass. nih.gov The presence of this compound, therefore, signifies an active process of oligosaccharide metabolism and highlights the intricate enzymatic machinery involved in the conversion of complex biomass.

Comparative Enzymatic Synthesis with Other Aldonolactones (e.g., D-Glucono-1,5-Lactone, D-Cellobiono-1,5-Lactone)

The enzymatic synthesis of this compound can be better understood by comparing it with the synthesis of other structurally related aldonolactones, such as D-glucono-1,5-lactone (from glucose) and D-cellobiono-1,5-lactone (from cellobiose). Enzymes like cellobiose dehydrogenase (CDH) and glucooligosaccharide oxidase exhibit varying affinities and catalytic efficiencies for these different substrates.

Studies on CDH from various fungal sources have revealed that the enzyme generally shows a high affinity for cellobiose and other cello-oligosaccharides. nih.govmdpi.com Kinetic data often indicates that the catalytic efficiency (kcat/Km) of CDH can be higher for longer cello-oligosaccharides compared to lactose, for instance. mdpi.com

The following interactive table presents a comparison of the kinetic parameters for the oxidation of different sugars by cellobiose dehydrogenase from Phanerochaete chrysosporium (PcCDH) and glucooligosaccharide oxidase from Sarocladium strictum.

Research on glucooligosaccharide oxidase from Sarocladium strictum has shown that this enzyme has a particularly high affinity for cellotriose and cellotetraose, as indicated by their low Km values. uniprot.org This suggests that for certain enzymes, longer cello-oligosaccharides are preferred substrates for lactone formation.

A comparative study on a CDH from Neurospora crassa demonstrated that the sensitivity of the enzyme, irrespective of the electron transfer mechanism, decreased in the following order: cellobiose > lactose > (cellotriose ≈ cellopentaose) >> maltose ≈ glucose. nih.gov This highlights that the degree of polymerization and the specific glycosidic linkage play a crucial role in determining the rate of enzymatic synthesis of these aldonolactones.

The following interactive table summarizes the substrate specificity of CDH from Neurospora crassa.

Chemical Synthesis and Derivatization Strategies

Chemical Oxidation Methods for Oligosaccharide Lactone Synthesis

The formation of a lactone from an oligosaccharide involves the oxidation of the anomeric carbon. While enzymatic methods are common, non-enzymatic chemical oxidation provides an alternative route.

Non-Enzymatic Oxidation of Cellotriose (B13521) Analogs

Non-enzymatic oxidation of cellotriose and its analogs can be achieved using various chemical reagents. For instance, treatment with hydrogen peroxide can lead to the oxidation of the hemiacetal group at the reducing end, forming the corresponding aldonic acid, which can then cyclize to form a lactone. ncsu.edu However, this method can be non-selective, often resulting in the cleavage of glycosidic bonds and the formation of a mixture of smaller oligosaccharides and their oxidation products. ncsu.eduncsu.edu

Studies on the degradation of cellooligosaccharides, including cellotriose, in the presence of hydrogen peroxide have shown the formation of several products, including D-gluconic acid and smaller cello-oligosaccharides like cellobiose (B7769950) and glucose. ncsu.eduncsu.eduresearchgate.net The initial oxidation at the anomeric carbon of the reducing end glucose unit leads to the formation of a glucono-δ-lactone, which is then hydrolyzed to gluconic acid. ncsu.edu

Another approach involves the use of ozone. Ozonation of cellobiose has been shown to produce cellobionic acid (4-O-β-D-glucopyranosyl-D-gluconic acid), indicating oxidation at the anomeric carbon. researchgate.net While specific studies on the direct ozonation of cellotriose to D-cellotriono-1,5-lactone are less common, the principle of anomeric carbon oxidation by strong oxidizing agents is well-established.

A non-enzymatic method for cleaving polysaccharides to yield oligosaccharides for structural analysis has been developed, which could potentially be adapted for the controlled oxidation and lactonization of cellotriose. researchgate.netnih.gov

Regioselective Oxidation Approaches

Achieving regioselective oxidation, specifically at the anomeric carbon (C1) of the reducing end of cellotriose, is crucial for the efficient synthesis of this compound. While enzymatic methods often exhibit high regioselectivity, chemical methods require careful control of reaction conditions and the use of specific reagents. nih.govnih.govaalto.fi

Lytic polysaccharide monooxygenases (LPMOs) are enzymes known for their ability to catalyze the regioselective oxidation of polysaccharides. nih.govnih.govresearchhub.com Some LPMOs specifically oxidize the C1 carbon, leading to the formation of a lactone. nih.govfrontiersin.org Although enzymatic, the principles of their regioselectivity provide insights for designing chemical catalysts. For instance, the coordination of a metal center to the carbohydrate substrate can direct the oxidation to a specific position.

Chemical methods for regioselective oxidation often involve the use of protecting groups to block other reactive hydroxyl groups, which will be discussed in more detail in section 3.2.2. Another strategy is to exploit the inherent reactivity differences of the hydroxyl groups. The anomeric hydroxyl group, being part of a hemiacetal, is generally more susceptible to oxidation than the other secondary alcohols.

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and its analogs can be approached through multi-step organic synthesis, often requiring careful strategic planning.

Multi-step Organic Synthesis from Precursor Carbohydrates

The synthesis of complex oligosaccharides and their derivatives, like this compound, typically starts from simpler, readily available monosaccharide or disaccharide building blocks. rsc.orgpsu.edu A potential synthetic route would involve the assembly of the cellotriose backbone followed by the selective oxidation of the reducing end.

The synthesis of the cellotriose backbone itself is a significant undertaking, often involving multiple protection and deprotection steps to ensure the correct β-(1→4) glycosidic linkages. rsc.orgpsu.edu One-pot multi-step strategies have been developed to streamline the synthesis of oligosaccharides, reducing the number of intermediate purification steps. rsc.orgpsu.edu

Once the cellotriose is obtained, the final step would be the selective oxidation of the anomeric carbon of the reducing glucose unit to form the lactone. As mentioned previously, this can be achieved through various oxidation methods.

A general approach for synthesizing oligosaccharide lactones involves:

Preparation of a suitable protected oligosaccharide precursor: This involves the synthesis of the oligosaccharide with appropriate protecting groups on all hydroxyls except the anomeric one.

Oxidation of the anomeric hydroxyl group: This step forms the lactone.

Deprotection: Removal of the protecting groups to yield the final this compound.

Protecting Group Strategies in Oligosaccharide Lactone Synthesis

Protecting groups are indispensable in carbohydrate chemistry to achieve regioselectivity during synthesis. nih.govrsc.orgwiley-vch.denumberanalytics.comacs.org In the context of this compound synthesis, protecting groups are crucial for ensuring that oxidation occurs specifically at the anomeric carbon of the reducing end.

Commonly used protecting groups for hydroxyl functions in carbohydrates include esters (e.g., acetyl), ethers (e.g., benzyl), and acetals (e.g., isopropylidene, benzylidene). numberanalytics.comacs.org The choice of protecting group depends on its stability under the reaction conditions for glycosylation and its ease of removal in the final steps.

For the synthesis of this compound, a strategy could involve:

Protecting all hydroxyl groups of the precursor monosaccharides except for those involved in the glycosidic bond formation and the anomeric hydroxyl of the terminal non-reducing sugar.

After assembling the cellotriose chain, the anomeric hydroxyl of the reducing end would be selectively deprotected (if it was protected) or left unprotected.

Subsequent oxidation would then selectively target the free anomeric hydroxyl group.

Finally, all protecting groups would be removed to yield the target molecule.

The following table summarizes common protecting groups used in carbohydrate synthesis:

| Protecting Group | Installation Reagents | Removal Conditions | Stability |

| Acetyl (Ac) | Acetic anhydride, pyridine | NaOMe in MeOH; K₂CO₃ | Base-labile, stable to acid |

| Benzyl (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid and base |

| Isopropylidene | Acetone, acid catalyst | Mild aqueous acid | Acid-labile, stable to base |

| Benzylidene | Benzaldehyde, acid catalyst | Mild aqueous acid, hydrogenolysis | Acid-labile, stable to base |

Derivatization of this compound

Once synthesized, this compound can be further modified to create a variety of derivatives with potentially new properties and applications. The lactone ring itself is a reactive functional group that can undergo various chemical transformations.

One common reaction of lactones is ring-opening hydrolysis to form the corresponding aldonic acid, in this case, D-cellotrionoic acid. This hydrolysis occurs readily in aqueous solutions and is catalyzed by both acid and base. medchemexpress.comresearchgate.net

The hydroxyl groups of the lactone can also be derivatized. For example, they can be esterified or etherified to introduce different functional groups, altering the solubility and other properties of the molecule. researchgate.net

Furthermore, the lactone can be used as a precursor for the synthesis of other complex molecules. For instance, reduction of the lactone would yield the corresponding lactol. The development of chemo-enzymatic procedures allows for the specific functionalization of oligosaccharides. For example, lytic polysaccharide monooxygenases (LPMOs) can introduce a keto group at the C4 position, which can then be used for conjugation. researchhub.combiorxiv.org While this is shown for the parent oligosaccharide, similar strategies could potentially be applied to the lactone derivative.

Modification of Hydroxyl Groups

The hydroxyl groups of D-glucono-1,5-lactone offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties. One common strategy is esterification. For instance, the esterification of all hydroxyl groups with linear saturated fatty acids has been explored to develop novel low-molecular-weight organogelators. chemrxiv.org Interestingly, this modification can induce a ring transformation from the six-membered D-glucono-1,5-lactone to the five-membered D-glucono-1,4-lactone. chemrxiv.org

Another important modification is the introduction of a phosphate (B84403) group. 6-O-phosphono-D-glucono-1,5-lactone is a known derivative where the hydroxyl group at the 6-position is phosphorylated. ebi.ac.uk This compound has been identified as a metabolite in mice and Escherichia coli. ebi.ac.uk

The hydroxyl groups can also be protected using various protecting groups to allow for selective reactions at other positions. For example, the formation of an O-isopropylidene derivative, 3,5-O-isopropylidene-d-lyxono-1,4-lactone, has been reported in the synthesis of related lactones. mdpi.com This strategy facilitates further modifications, such as the introduction of a tosyl group at the 2-position. mdpi.com

Synthesis of Glycosylated and Substituted Lactone Derivatives

The synthesis of glycosylated and other substituted derivatives of glucono-1,5-lactone expands its chemical diversity and potential applications. While specific examples for this compound are not available, the synthesis of derivatives from the related 2-acetamido-2-deoxy-D-glucono-1,5-lactone provides a relevant model.

A series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones has been synthesized from D-glucosamine. nih.gov The synthetic route involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO2) to form the glucono-1,5-lactone sulfonylhydrazones. nih.govmdpi.com The final step involves the removal of the O-acetyl protecting groups. nih.gov

Furthermore, structural modifications of related heptenoic acids and their lactone derivatives have been extensively studied. nih.gov These studies, while not directly involving D-glucono-1,5-lactone, highlight the broad interest in synthesizing substituted lactone derivatives for various applications. nih.gov

Formation of Sulfonylhydrazone Derivatives and Related Conjugates

The formation of sulfonylhydrazone derivatives of gluconolactones is a significant area of research, particularly in the context of enzyme inhibition. As mentioned previously, a library of 2-acetamido-2-deoxy-D-glucono-1,5-lactone arenesulfonylhydrazones has been prepared and evaluated as inhibitors of human O-GlcNAcase (hOGA) and hexosaminidases (hHexA/HexB). nih.govuclan.ac.uk

The synthesis of these derivatives starts with the condensation of a protected glucosamine (B1671600) with various arenesulfonyl hydrazides. uclan.ac.uk This is followed by an oxidation step to yield the lactone ring. uclan.ac.uk This approach allows for the introduction of a variety of substituents on the aromatic ring of the sulfonylhydrazone moiety, enabling structure-activity relationship studies. uclan.ac.uk

Table 1: Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucono-1,5-lactone Arenesulfonylhydrazones mdpi.com

| Compound | Starting Material | Reagent | Solvent | Yield |

|---|---|---|---|---|

| 4b | 3b (100 mg) | Activated MnO₂ (306 mg) | Anhydrous CH₂Cl₂ (4 mL) | 60% |

Scale-Up Considerations for Laboratory and Industrial Synthesis

The commercial production of D-glucono-1,5-lactone, often referred to as glucono-delta-lactone (GDL), typically involves the oxidation of glucose. chemicalbook.com This can be achieved through chemical methods, such as oxidation with bromine water, or through biotechnological processes using enzymes like glucose oxidase. chemicalbook.comresearchgate.net

For industrial-scale production, enzymatic processes are often preferred due to their high specificity and milder reaction conditions, which can lead to higher yields and reduced environmental impact. researchgate.net The oxidation of β-D-glucose by glucose oxidase produces D-glucono-1,5-lactone and hydrogen peroxide. researchgate.net The lactone then hydrolyzes to gluconic acid. nih.gov

Mechanistic Studies of D Cellotriono 1,5 Lactone Reactions

Hydrolysis Kinetics and Equilibrium with D-Cellotrionic Acid

In aqueous solutions, D-cellotriono-1,5-lactone undergoes a reversible hydrolysis reaction to form its corresponding open-chain carboxylic acid, D-cellotrionic acid. This process establishes a dynamic equilibrium between the cyclic lactone and the linear acid form. The rate and extent of this hydrolysis are significantly influenced by environmental conditions.

The rate of hydrolysis of the lactone ring in this compound is markedly accelerated by both heat and high pH. medchemexpress.comglpbio.com This base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone, leading to the opening of the ring to form the carboxylate salt of D-cellotrionic acid. Conversely, under acidic conditions, the equilibrium tends to favor the lactone form. nih.gov

The interconversion between the lactone and its ring-opened carboxylate form is a pH-dependent process. At low pH, the lactone form is predominant, while an increase in pH shifts the equilibrium towards the formation of the ring-opened carboxylate species. nih.gov For instance, in the case of the structurally similar D-glucono-1,5-lactone, a 1% aqueous solution reaches equilibrium between the lactone and gluconic acid after approximately two hours. oecd.org At a higher initial concentration of 10%, the equilibrium mixture consists of an 80/20 ratio of gluconate to lactone. oecd.org

The kinetics of this ring-opening and closing can be described by rate constants. For δ-lactones, the rate constant for lactonization (k1) and hydrolysis (k-1) can be determined experimentally. For example, at a pCH of approximately 5.0, the δ-lactonization rate constant has been estimated to be 3.2 x 10⁻⁵ s⁻¹, while the hydrolysis rate constant is 1.1 x 10⁻⁴ s⁻¹. osti.gov

Interactive Data Table: Effect of pH on Lactone-Carboxylate Equilibrium

| pH Condition | Predominant Species | Key Observations |

| Low pH | This compound | Equilibrium favors the closed-ring lactone form. |

| High pH | D-Cellotrionate (carboxylate) | Base-catalyzed hydrolysis leads to the open-chain carboxylate. |

Under certain conditions, particularly with changes in temperature, the six-membered δ-lactone ring of this compound can undergo intramolecular rearrangement to form the more thermodynamically stable five-membered γ-lactone, D-cellotriono-1,4-lactone. For the related D-glucono-1,5-lactone, the formation of the γ-lactone (1,4-lactone) is observed at temperatures above 70°C. Research on D-glucono-1,5-lactone has shown that it can autohydrolyze in water at room temperature to form both D-gluconic acid and D-glucono-1,4-lactone. researchgate.netnih.gov In acidic aqueous solutions, the formation of the γ-lactone becomes observable when the pCH drops below 2.0, although the δ-lactone remains the predominant form. osti.gov

Reaction Mechanisms in Biological Systems

Within a biological context, this compound can interact with various biomolecules, most notably enzymes. These interactions can be either catalytic, leading to its transformation, or inhibitory, affecting the function of the enzyme.

This compound can serve as a substrate for certain enzymes. The catalytic mechanism often involves the enzyme's active site binding to the lactone and facilitating its hydrolysis. For instance, gluconolactonase (EC 3.1.1.17) is an enzyme that specifically catalyzes the hydrolysis of D-glucono-1,5-lactone to D-gluconic acid. genome.jp The interaction between the enzyme and substrate is highly specific, relying on the precise three-dimensional arrangement of amino acid residues in the active site to accommodate the lactone and position it for nucleophilic attack by a water molecule. nih.gov

Some enzymes utilize a substrate-assisted catalytic mechanism where a functional group on the substrate itself participates in the reaction. mdpi.com The efficiency of these enzymatic reactions is crucial for various metabolic pathways. arxiv.org In some cases, the lactone can act as an inhibitor of certain enzymes. For example, D-glucono-1,5-lactone has been shown to have an inhibitory effect on β-glucosidases. researchgate.net

Beyond direct enzymatic reactions, this compound can participate in non-enzymatic interactions within the complex milieu of a cell. Its ability to hydrolyze and affect local pH can influence cellular processes. The open-chain form, D-cellotrionic acid, possesses chelating properties, allowing it to bind to metal ions. This sequestration of metal ions could potentially impact the function of metalloenzymes or other metal-dependent cellular components.

Degradation Pathways and Stability Profiling in Aqueous Media

The primary degradation pathway for this compound in aqueous media is hydrolysis to D-cellotrionic acid. researchgate.net The stability of the lactone is therefore inversely related to the rate of this hydrolysis. As previously discussed, the stability is highly dependent on pH and temperature.

In neutral or slightly acidic aqueous solutions at room temperature, this compound can persist for a significant period, but the equilibrium will eventually be established with the open-chain acid. The slow kinetics of lactonization and hydrolysis mean that both forms can coexist. osti.gov The degradation can be further complicated by the potential for the δ-lactone to isomerize to the γ-lactone, which has different stability characteristics.

Interactive Data Table: Factors Affecting this compound Stability

| Factor | Effect on Stability | Mechanism |

| High pH | Decreased stability | Promotes base-catalyzed hydrolysis to the open-chain carboxylate. |

| Low pH | Increased stability | Equilibrium shifts to favor the closed-ring lactone form. |

| High Temperature | Decreased stability | Increases the rate of hydrolysis and can promote isomerization to the γ-lactone. |

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the precise structure of D-cellotriono-1,5-lactone. Techniques such as NMR, vibrational spectroscopy, and mass spectrometry provide complementary information regarding stereochemistry, functional groups, and molecular mass.

NMR spectroscopy is a powerful tool for the detailed structural analysis of oxidized cello-oligosaccharides. researchgate.net The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. nih.gov

The ¹H NMR spectrum of this compound is expected to show complex, overlapping signals in the 3.0-4.5 ppm range, corresponding to the non-anomeric protons of the three glucose units. Key diagnostic signals include the anomeric protons of the two internal glucose units and the protons on the lactone ring. The formation of the lactone ring from the reducing end glucose unit eliminates the characteristic anomeric proton signal that would be seen for native cellotriose (B13521). researchgate.net Instead, the protons on the lactone ring (especially H2 and H3) experience a different chemical environment. researchgate.net

In the ¹³C NMR spectrum, the most significant change upon oxidation and lactonization is the signal for the C1 carbon of the terminal glucose unit. This signal shifts dramatically downfield to approximately 175 ppm, which is characteristic of a carbonyl carbon in a lactone. The chemical shifts of the other carbon atoms in the lactone ring are also affected compared to their positions in a standard glucose ring. The signals for the other two glucose units would resemble those found in cellobiose (B7769950) or cellotriose. Isotopic labeling with ¹³C can be employed to enhance NMR sensitivity and facilitate the study of interactions with enzymes like Lytic Polysaccharide Monooxygenases (LPMOs). diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: These are estimated values based on data for D-glucono-1,5-lactone and cellotriose, as fully assigned experimental data for this compound is not publicly available. Glc', Glc'', and Glc''' refer to the non-reducing, middle, and lactone-forming glucose units, respectively.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Glc''' (Lactone Ring) | ||

| C1 | - | ~175.0 |

| C2 | ~4.1-4.2 | ~72.0 |

| C3 | ~3.8-3.9 | ~73.5 |

| C4 | ~3.6-3.7 | ~79.0 |

| C5 | ~4.2-4.3 | ~76.0 |

| C6 | ~3.7-3.8 | ~61.5 |

| Glc'' (Middle Unit) | ||

| H1'' | ~4.5 | ~103.0 |

| Glc' (Non-reducing Unit) | ||

| H1' | ~4.5 | ~103.0 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule and can provide insights into the supramolecular structure. mdpi.commdpi.com For this compound, these techniques confirm the key structural changes resulting from oxidation.

The most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the δ-lactone ring, typically appearing in the range of 1720-1760 cm⁻¹. This band is absent in the spectrum of the parent cellotriose. Another key feature is a broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. The "fingerprint" region, below 1500 cm⁻¹, contains a complex series of bands arising from C-O stretching and C-H bending vibrations, as well as vibrations of the β-(1→4) glycosidic linkages connecting the sugar units.

Raman spectroscopy offers complementary information. While the lactone carbonyl stretch is also visible, Raman is particularly sensitive to the vibrations of the glycosidic bonds and the carbon backbone of the polysaccharide chain. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound. (Based on data for D-glucono-1,5-lactone and related polysaccharides.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretching (hydroxyl groups) |

| 2980 - 2850 | Medium | C-H stretching |

| 1745 - 1725 | Strong | C=O stretching (δ-lactone) |

| ~1160 | Medium | C-O-C asymmetric stretching (glycosidic bond) |

| 1100 - 1000 | Strong, Complex | C-O stretching (alcohols) |

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. nih.gov Soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions of these non-volatile carbohydrate molecules.

The molecular formula of this compound is C₁₈H₃₀O₁₆, which corresponds to a monoisotopic mass of 502.1585 g/mol . High-resolution mass spectrometry can confirm this elemental composition with high accuracy. In ESI-MS, the compound is often detected as an adduct with sodium ([M+Na]⁺) or as a protonated molecule ([M+H]⁺).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. For oligosaccharides, the primary fragmentation occurs at the glycosidic bonds. The fragmentation of this compound is expected to proceed via the sequential loss of the glucose units from the non-reducing end. This would result in characteristic neutral losses of 162 Da (for a glucose residue) from the precursor ion, providing sequence information. The fragmentation of the lactone ring itself can also occur, though typically requires higher energy. researchgate.netresearchgate.net

Table 3: Mass Spectrometric Data for this compound.

| Property | Value |

| Molecular Formula | C₁₈H₃₀O₁₆ |

| Monoisotopic Mass | 502.1585 Da |

| Average Mass | 502.422 Da ebi.ac.uk |

| Common Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Expected MS/MS Fragments | Sequential loss of glucose units (162 Da) |

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. It also elucidates the packing of molecules in the crystal lattice and the network of intermolecular interactions, such as hydrogen bonds.

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic databases. Obtaining suitable single crystals of oligosaccharides can be challenging due to their high flexibility and the difficulty in achieving a highly ordered, crystalline state.

Should a crystal structure become available, it would provide invaluable information on the solid-state conformation of the lactone ring and the orientation of the glycosidic linkages, which are crucial for understanding interactions with protein binding sites, such as the active sites of enzymes. Studies on related cello-oligosaccharides and modified celluloses show complex hydrogen-bonding networks that define their solid-state architecture. researchgate.netnih.govresearchgate.net

Conformational Analysis in Solution and Solid State

Unlike the stable ⁴C₁ (chair) conformation of a standard D-glucopyranose ring, the six-membered δ-lactone ring in this compound is forced into a different, higher-energy conformation due to the presence of the planar sp²-hybridized ester group. rsc.org

Based on studies of the analogous D-glucono-1,5-lactone, the δ-lactone ring is expected to exist in equilibrium between several non-planar conformations, primarily half-chair (e.g., ⁴H₃ or ³H₄) and boat (e.g., B₂,₅) forms. researchgate.net In solution, the molecule likely undergoes rapid interconversion between these conformers. The specific preferred conformation and the energy barrier between them can be investigated using advanced NMR techniques (measuring coupling constants and Nuclear Overhauser Effects) and computational modeling. rsc.orgifj.edu.pl The conformation of the lactone ring is critical as it presents a different arrangement of hydroxyl groups to the solvent and potential binding partners compared to the unoxidized sugar.

Research Findings on this compound Remain Limited

Intensive investigation into the chemical compound this compound reveals a significant gap in the available scientific literature, particularly concerning its interactions with solvents and other molecules. While this trisaccharide lactone is recognized as a distinct chemical entity, detailed research findings on its specific intermolecular forces and behavior in solution are not publicly available at this time.

Initial database searches often redirect to the more extensively studied monosaccharide lactone, D-glucono-1,5-lactone. This suggests that this compound is a less common subject of research. While its existence and mass are documented alongside other cello-oligosaccharide lactones, specific data regarding its solvation properties, hydrogen bonding capabilities, and potential to form complexes with other molecules have not been reported in the reviewed literature.

Consequently, the "" of this compound, specifically subsection 5.3.2, "Interactions with Solvents and Other Molecules," cannot be constructed with the required scientific rigor and detail as per the user's request due to the absence of foundational research data.

Further experimental studies are necessary to elucidate the interaction profile of this compound, which would be crucial for understanding its chemical behavior and potential applications. Without such studies, any discussion on its interactions would be purely speculative and would not meet the standards of a professional, authoritative scientific article.

Analytical Methodologies for D Cellotriono 1,5 Lactone Research

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for isolating and analyzing D-cellotriono-1,5-lactone from complex mixtures, such as the product streams of lytic polysaccharide monooxygenase (LPMO) reactions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound and related oxidized oligosaccharides. A particularly effective technique is High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD). nih.gov This method leverages the weak acidic nature of carbohydrates, which can be transformed into oxyanions at high pH, allowing for their separation on anion-exchange columns. researchgate.net

HPAEC-PAD offers high sensitivity and resolution for separating complex mixtures of native and oxidized cello-oligosaccharides. researchgate.net Recent advancements have introduced methods using dual electrolytic eluent generation, which replaces manually prepared eluents like sodium acetate/sodium hydroxide (B78521) with electrolytically-generated potassium methane (B114726) sulfonate/potassium hydroxide. researchgate.net This approach simplifies operation, allows for rapid method optimization, and increases precision, with limits of detection and quantification reported in the low micromolar range (0.0001–0.0032 mM and 0.0002–0.0096 mM, respectively). researchgate.net

Another detection method that can be coupled with HPLC is Charged Aerosol Detection (CAD). An HPLC-CAD method has been developed for the quantification of the related compound, Glucono-δ-Lactone (GDL), demonstrating excellent linearity and a low detection limit. cmes.org

Table 1: Example HPLC Parameters for Lactone Analysis

| Parameter | HPLC-CAD for GDL cmes.org | HPAEC-PAD for Oxidized Oligosaccharides nih.gov |

|---|---|---|

| Column | Thermo Hypersil Gold Aq (250 mm×4.6 mm, 5 μm) | CarboPac PA1 (2 × 250 mm) |

| Mobile Phase | Acetonitrile-water (9:1) | Gradient of 0.1 M NaOH (Eluent A) and 1 M NaOAc in 0.1 M NaOH (Eluent B) |

| Flow Rate | 0.5 mL·min⁻¹ | 0.25 mL·min⁻¹ |

| Column Temp. | 30 °C | 30 °C |

| Detector | Charged Aerosol Detector (CAD) | Pulsed Amperometric Detector (PAD) |

| Injection Vol. | 10 μL | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile molecules like this compound, chemical derivatization is required to increase their volatility for GC analysis. This typically involves silylation to convert polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, GC-MS analysis can provide detailed structural information based on the mass spectrum of the compound, which serves as a molecular fingerprint. The fragmentation patterns observed in the mass spectrometer are unique to the molecule's structure, allowing for its identification by comparison to spectral libraries or known standards. researchgate.netnih.gov

In the context of "metabolite fingerprinting," GC-MS can be used to obtain a comprehensive profile of the small molecules present in a biological sample after an enzymatic reaction. This allows researchers to study the range of products generated by enzymes like LPMOs and to understand how reaction conditions or different enzyme variants affect the product distribution. While specific applications for this compound are not extensively detailed, the methodology is widely applied to similar lactones and carbohydrates. nih.govd-nb.info

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often direct route for the detection and quantification of electroactive compounds. As mentioned, Pulsed Amperometric Detection (PAD) is a highly effective electrochemical technique when coupled with HPAEC for carbohydrate analysis. researchgate.net It relies on the electrocatalytic oxidation of carbohydrates on a gold working electrode in a basic medium, providing high sensitivity without the need for derivatization. researchgate.net

Beyond use as an HPLC detector, dedicated electrochemical biosensors can be developed for specific analytes. These sensors typically involve modifying an electrode surface with materials that facilitate a specific reaction with the target molecule, resulting in a measurable electrical signal. For instance, sensors have been developed for other carbohydrate derivatives, such as 1,5-anhydroglucitol, using electrodes modified with nanocomposites and enzymes. mdpi.com A similar strategy could be envisioned for this compound, where an enzyme that specifically recognizes the lactone is immobilized on an electrode. The enzymatic reaction would produce or consume a substance that can be detected electrochemically, providing a signal proportional to the lactone's concentration.

Enzymatic Assays for Monitoring Formation and Hydrolysis

Enzymatic assays provide a highly specific and sensitive means to monitor the formation and hydrolysis of this compound. Since this lactone is a product of LPMO activity on cellulose (B213188), assays that quantify its formation can be used to measure the enzyme's activity.

A well-established spectrophotometric assay can reliably quantify the C1-oxidation products generated by LPMOs. nih.gov This method involves a two-step enzymatic cascade. First, a β-glucosidase is used to hydrolyze the C1-oxidized oligosaccharides (including this compound and its hydrolyzed form, cellotrionic acid) into their constituent monomers, yielding D-gluconic acid. nih.govmegazyme.com Subsequently, the D-gluconic acid is quantified using a commercial assay kit. This kit relies on the phosphorylation of gluconic acid by gluconate kinase and the subsequent oxidative decarboxylation by 6-phosphogluconate dehydrogenase, which stoichiometrically produces NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm. nih.gov

This assay is versatile and can be used with both pure cellulose substrates and complex lignocellulosic biomass, providing a valuable tool for LPMO research without requiring expensive instrumentation like HPAEC-PAD. megazyme.com

Table 2: Steps in the Enzymatic Assay for Quantifying C1-Oxidized Products

| Step | Procedure | Principle |

|---|---|---|

| 1 | The sample containing LPMO products is treated with β-glucosidase. | β-glucosidase hydrolyzes the oxidized oligosaccharides to release D-gluconic acid. nih.gov |

| 2 | The sample is incubated with ATP, NADP+, gluconate kinase (GCK), and 6-phosphogluconate dehydrogenase (6-PGDH). | GCK phosphorylates D-gluconic acid to D-gluconate-6-phosphate. 6-PGDH then oxidizes this product to ribulose-5-phosphate, reducing NADP+ to NADPH. nih.gov |

| 3 | The absorbance of the solution is measured at 340 nm. | The increase in absorbance at 340 nm is directly proportional to the amount of NADPH formed, and thus to the initial amount of D-gluconic acid. nih.gov |

Application of Isotopic Labeling in Research

Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction or metabolic pathway. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced with an isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/Deuterium). The labeled molecule is then used in an experiment, and the position of the isotope in the products is determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov

In the study of this compound, isotopic labeling can provide critical insights into several areas:

Mechanistic Studies: To elucidate the reaction mechanism of LPMOs, ¹³C-labeled cellulose could be used as a substrate. Analyzing the distribution of ¹³C in the this compound product via MS or NMR would confirm the specific bonds cleaved and formed during the oxidative process. Similarly, conducting the enzymatic reaction in ¹⁸O-labeled water (H₂¹⁸O) could help determine the origin of the oxygen atoms incorporated into the lactone and its subsequent hydrolysis products.

Metabolic Fate: If studying the assimilation of cello-oligosaccharides by microorganisms, ¹³C-labeled this compound could be introduced to a cell culture. By tracking the ¹³C label through various intracellular metabolites using techniques like MS-based metabolomics, researchers can map the metabolic pathways involved in its breakdown. nih.gov

Quantification: Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantification method. A known amount of an isotopically labeled version of this compound (e.g., ¹³C₆-labeled) would be added to a sample as an internal standard. Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes in chromatography and experiences the same ionization efficiency in mass spectrometry. Quantification is then achieved by measuring the ratio of the MS signal from the native analyte to that of the labeled standard, providing highly accurate and precise results that correct for sample loss or matrix effects. nih.gov

Biological and Biochemical Research Applications

Role as an Enzyme Substrate or Product in Glycoside Hydrolase Research

D-cellotriono-1,5-lactone is primarily recognized in biochemical research not as a substrate for glycoside hydrolases, but as a product of the enzymatic oxidation of cellotriose (B13521). This transformation is carried out by specific flavo-enzymes belonging to the Auxiliary Activity 7 (AA7) family, which are known as oligosaccharide oxidases or dehydrogenases. nih.gov These fungal enzymes catalyze the oxidation of the C1-hydroxyl group at the reducing end of cello-oligosaccharides, converting them into their corresponding lactones. nih.gov

The formation of this compound is a key step in the oxidative degradation of cellulose (B213188), a process of significant interest in biotechnology and biofuel research. These AA7 enzymes often work in concert with lytic polysaccharide monooxygenases (LPMOs), which perform an initial oxidative cleavage of crystalline cellulose. nih.govoup.com The resulting cello-oligosaccharides, including cellotriose, can then be oxidized by AA7 enzymes to produce this compound. This interplay highlights a complex enzymatic system where the product of one class of enzyme (oxidoreductases) can directly influence another (glycoside hydrolases).

Investigation of Enzymatic Inhibition Mechanisms

Aldonolactones, including this compound, are powerful inhibitors of glycosidases, a property that has been extensively studied to understand enzyme mechanisms.

Aldono-1,5-lactones are widely recognized as potent competitive inhibitors of glycosidases that process substrates with a corresponding sugar configuration. nih.govnih.gov The mechanism of inhibition stems from the lactone's structure, which is a stable mimic of the proposed oxocarbenium-ion transition state that forms during the hydrolysis of a glycosidic bond. By binding tightly to the enzyme's active site, the lactone prevents the natural substrate from binding, thereby competitively inhibiting the enzyme's activity. Studies on a variety of aldono-1,5-lactones have consistently demonstrated this competitive inhibition model. nih.govnih.gov While non-competitive inhibition involves an inhibitor binding to an allosteric site, this is not the primary mechanism associated with aldonolactones. nih.gov

Table 1: Comparison of Enzyme Inhibition Mechanisms

| Feature | Competitive Inhibition | Non-Competitive Inhibition |

|---|---|---|

| Inhibitor Binding Site | Binds to the active site, preventing substrate binding. | Binds to an allosteric site, separate from the active site. |

| Effect on Vmax | Vmax remains unchanged. | Vmax is decreased. |

| Effect on Km | Km is increased (lower apparent affinity for substrate). | Km remains unchanged. |

| Overcoming Inhibition | Can be overcome by increasing substrate concentration. | Cannot be overcome by increasing substrate concentration. |

Structure-activity relationship (SAR) studies reveal critical structural features of aldonolactones that determine their inhibitory potency against glycosidases.

The Lactone Ring: The defining feature for inhibition is the aldono-1,5-lactone ring. Its flattened half-chair conformation closely resembles the transition state of the sugar during enzymatic cleavage, allowing it to act as a transition-state analog. nih.gov

Stereochemistry: The inhibitory action is highly specific. An aldonolactone will typically only inhibit glycosidases that act on sugars with the same stereochemical configuration. nih.gov For example, D-glucono-1,5-lactone is a potent inhibitor of β-glucosidases, but not other glycosidases like β-galactosidase. Therefore, this compound, being composed of glucose units, is expected to be a specific inhibitor of cellulases (which are β-1,4-glucanases).

Oligosaccharide Chain Length: For enzymes that hydrolyze polysaccharides like cellulose, the length of the inhibitor can be crucial. Cellulases possess an extended substrate-binding cleft with multiple subsites. An oligosaccharide lactone like this compound can occupy several of these subsites, potentially leading to stronger binding affinity and more potent inhibition compared to a monosaccharide lactone.

Metabolic Studies in Prokaryotic and Eukaryotic Systems (excluding human clinical data)

Metabolomic studies of certain eukaryotic microorganisms have identified oxidized cello-oligosaccharides, such as this compound, as natural products of cellulose degradation. In fungi known for their ability to break down plant biomass, such as Podospora anserina, these oxidized sugars are detected in the secretome when the fungus is grown on cellulosic substrates. researchgate.net Their presence is linked to the activity of secreted oxidative enzymes like LPMOs and oligosaccharide dehydrogenases. nih.govresearchgate.net

In prokaryotic systems, particularly in cellulolytic rumen bacteria like Clostridium thermocellum, the metabolism of cellodextrins is well-documented. nih.gov These bacteria primarily use ABC transporters to internalize cellodextrins, which are then cleaved phosphorolytically. While cellodextrin metabolism is central to these organisms, the formation of oxidized lactone derivatives is more characteristic of the aerobic, oxidative pathways found in fungi.

While not a signaling molecule in the classical sense, this compound and similar compounds may play a significant role in regulating carbohydrate metabolism, particularly in the context of biomass degradation. Given that these lactones are products of oxidative enzymes (e.g., AA7 oxidases) and potent inhibitors of hydrolytic enzymes (cellulases), their production could serve as a sophisticated feedback or regulatory mechanism. nih.govnih.gov

Despite a comprehensive search of scientific literature and chemical databases, no research findings on the specific interactions of the chemical compound This compound with biological macromolecules such as proteins and nucleic acids could be located.

The available scientific literature focuses on other related lactone compounds, but specific data for this compound is absent. Therefore, it is not possible to provide a detailed and scientifically accurate account of its interactions with proteins and nucleic acids as outlined in the user's request.

It is recommended to consult specialized chemical and biological research databases for any newly published information or to consider that this specific compound may not have been the subject of published research in the specified area of interaction with biological macromolecules.

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum mechanical and molecular mechanics calculations are powerful computational tools used to investigate the properties and reactivity of molecules. In the context of D-cellotriono-1,5-lactone, these methods provide insights into its fundamental characteristics at the atomic and electronic levels.

Simulation of Reaction Pathways and Transition States

Quantum mechanical calculations are instrumental in mapping out the potential energy surface of chemical reactions involving this compound. By simulating reaction pathways, researchers can identify the most likely mechanisms for its formation and degradation. A key aspect of these simulations is the identification and characterization of transition states—the high-energy intermediates that connect reactants and products. Understanding the structure and energy of these transition states is fundamental to predicting reaction rates and designing catalysts that can influence the reaction outcome.

Molecular Docking and Dynamics Simulations for Enzyme-Lactone Interactions

To understand how this compound interacts with biological systems, particularly enzymes, researchers employ molecular docking and dynamics simulations. These computational techniques provide a detailed view of the binding process at the molecular level.

Ligand Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein, such as an enzyme. nih.govbiosolveit.deresearchgate.net The process involves sampling a large number of possible conformations and orientations of the lactone within the enzyme's active site and scoring them based on their energetic favorability. The resulting binding mode prediction reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-lactone complex.

| Parameter | Description |

| Binding Affinity | A measure of the strength of the interaction between the ligand and the enzyme. |

| Binding Pose | The predicted orientation and conformation of the ligand within the enzyme's active site. |

| Key Residues | The amino acid residues in the enzyme that are most important for binding the ligand. |

Conformational Changes Upon Binding

The binding of a ligand to an enzyme can induce changes in the three-dimensional structure of both molecules. Molecular dynamics simulations can be used to study these conformational changes over time. By simulating the movement of atoms in the enzyme-lactone complex, researchers can observe how the protein structure adapts to accommodate the ligand and how the ligand's conformation may change upon binding. These simulations provide insights into the dynamic nature of molecular recognition and the mechanisms of enzyme catalysis.

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical method that is particularly well-suited for predicting the spectroscopic properties of molecules. nih.gov By calculating the electronic structure of this compound, DFT can be used to predict various spectroscopic parameters that can be compared with experimental data to validate the computational model and provide a more detailed understanding of the molecule's properties.

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and coupling constants, which provide information about the local chemical environment of each atom. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths, which relate to the absorption of light by the molecule. |

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models extensively detailing derivatives of this compound are not widely available in publicly accessible research, the principles of such studies can be outlined.

A hypothetical QSAR study on this compound derivatives would involve the generation of a dataset of analogues with experimentally determined biological activities. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Key Molecular Descriptors in a Hypothetical QSAR Study:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, molar refractivity (MR), and polar surface area (PSA).

Once the descriptors are calculated, statistical methods are employed to build a QSAR model. This model is a mathematical equation that relates a selection of descriptors to the observed biological activity. The goal is to create a model that can accurately predict the activity of new, untested derivatives of this compound.

Hypothetical Data for a QSAR Model of this compound Derivatives

The following interactive table represents a hypothetical dataset that could be used to develop a QSAR model. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

| Derivative | pIC50 | LogP | Molar Refractivity (MR) | Polar Surface Area (PSA) (Ų) |

| This compound | 4.2 | -3.1 | 95.8 | 210.5 |

| Derivative A | 4.5 | -2.8 | 102.3 | 215.7 |

| Derivative B | 5.1 | -2.5 | 108.9 | 220.1 |

| Derivative C | 4.8 | -2.9 | 105.1 | 218.3 |

| Derivative D | 5.5 | -2.2 | 115.6 | 225.4 |

| Derivative E | 5.3 | -2.4 | 112.4 | 222.8 |

Interpretation of a Hypothetical QSAR Model

A resulting QSAR equation might look like this:

pIC50 = 0.85 * LogP + 0.02 * MR - 0.01 * PSA + 3.5

This equation would suggest that an increase in lipophilicity (LogP) and molar refractivity (MR) could lead to higher biological activity, while an increase in polar surface area (PSA) might be slightly detrimental to the activity for this hypothetical series of compounds. Such a model, once validated, could guide the synthesis of new derivatives with potentially enhanced activity.

Potential Research Applications and Advanced Materials Science

Utilization as a Chiral Building Block in Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. nih.gov Compounds derived from natural sources, often referred to as the "chiral pool," provide readily available, stereochemically defined starting materials for complex syntheses. D-cellotriono-1,5-lactone, originating from carbohydrates, is intrinsically chiral and holds significant potential as a sophisticated building block.

Lactones and sugars like D-glucose are frequently employed as starting points for the stereospecific synthesis of novel molecules. nih.gov The defined stereocenters within the this compound structure can be used to direct the formation of new stereocenters in a target molecule, a strategy known as the "chiron approach." Synthetic chemists can leverage the existing chirality to build complex natural products or pharmaceutical intermediates, avoiding the need for technically challenging asymmetric synthesis steps or resolutions of racemic mixtures. nih.gov

Table 1: Comparison of Chiral Precursors in Organic Synthesis

| Feature | Simple Monosaccharide (e.g., D-glucose) | Simple Lactone (e.g., Caprolactone) | This compound |

|---|---|---|---|

| Source | Natural (Chiral Pool) | Synthetic or Natural | Natural (Chiral Pool) |

| Number of Stereocenters | Multiple | Variable (can be chiral) | Numerous |

| Key Functional Groups | Hydroxyls, Aldehyde/Hemiacetal | Ester (Lactone) | Hydroxyls, Glycosidic Bonds, Lactone |

| Synthetic Potential | Foundation for a wide range of chiral molecules. nih.gov | Precursor for polyesters, various ring-opening reactions. | Advanced precursor for complex polyketide-like structures or macrocycles. |

The lactone functional group within this compound offers a site for specific chemical transformations, such as ring-opening reactions with various nucleophiles to introduce new functionalities. The trisaccharide backbone can be modified to create diverse and complex chiral scaffolds that are otherwise difficult to access.

Applications in Biomaterials Science and Polymer Chemistry to Probe Interactions

Carbohydrate-based polymers are of great interest in biomaterials science due to their biocompatibility, biodegradability, and structural similarity to components of the extracellular matrix. The structure of this compound makes it a candidate for creating novel biomaterials. The lactone ring is susceptible to ring-opening polymerization, a common method for producing polyesters. A chiral bicyclic oxacaprolactone derived from D-glucose has been shown to be a suitable monomer for such polymerizations. nih.gov By analogy, this compound could potentially be used as a monomer or a functional cross-linking agent to create advanced biopolymers.

These resulting polymers would feature pendant saccharide chains, which could be used to probe or mediate biological interactions. For example:

Cell Adhesion: The glucose units could mimic natural glycans, promoting specific cell adhesion for tissue engineering applications.

Targeted Drug Delivery: The carbohydrate moieties could be recognized by specific lectins (carbohydrate-binding proteins) on cell surfaces, allowing for targeted delivery of therapeutic agents.

Hydrogel Formation: The numerous hydroxyl groups would impart hydrophilicity, making the derived polymers suitable for creating hydrogels for wound dressing or as scaffolds for cell culture.

The defined structure of this compound allows for precise control over the chemical and physical properties of the resulting materials, enabling the systematic study of how carbohydrate structure influences interactions at the material-biology interface.

Development of Research Tools and Probes

Chemical probes are essential tools for studying biological processes within complex systems like living cells. nih.gov These molecules are designed to interact with a specific target, such as an enzyme or receptor, and report on its activity or location, often through a fluorescent tag or a reactive group. The development of activity-based probes (ABPs) has become a powerful strategy for functional proteomics. beilstein-journals.org

Given its trisaccharide structure, this compound could serve as a scaffold for designing probes targeted at carbohydrate-processing enzymes (e.g., glycosidases) or carbohydrate-binding proteins (lectins). The lactone group can act as a reactive handle or "warhead." For certain enzymes, the strained ring of the lactone might mimic a transition state, leading to covalent modification of the enzyme's active site.

Table 2: Components of a Potential this compound-Based Chemical Probe

| Probe Component | Function | Potential Implementation on this compound |

|---|---|---|

| Recognition Element | Binds to the biological target of interest. | The trisaccharide backbone provides specificity for carbohydrate-binding proteins. |

| Reactive Group (Warhead) | Forms a covalent bond with the target. | The lactone ring could serve as an electrophilic trap for nucleophilic residues in an enzyme's active site. |

| Reporter Tag | Enables detection and visualization. | A fluorescent dye or a bioorthogonal handle (e.g., an alkyne) could be chemically attached to one of the hydroxyl groups. mdpi.com |

By modifying this compound with reporter tags and optimizing its reactive properties, researchers could develop novel chemical probes to investigate the roles of carbohydrate interactions in health and disease.

Exploration in Food Science Research (e.g., pH control mechanisms, non-clinical)

In food science, controlling pH is critical for texture, preservation, and flavor development. A closely related and well-studied compound, D-glucono-1,5-lactone (also known as glucono-delta-lactone or GDL), is widely used as a food additive for this purpose. nih.govfishersci.fi GDL itself is neutral and has a slightly sweet taste, but it slowly hydrolyzes in the presence of water to form D-gluconic acid. medchemexpress.comnih.gov This gradual release of acid provides a controlled decrease in pH without the initial sharp sourness of other food acids. researchgate.net

This compound contains the same D-glucono-1,5-lactone ring at its core. It is therefore hypothesized that it would undergo a similar hydrolysis reaction in an aqueous environment, releasing D-cellotrionic acid and causing a gradual reduction in pH.

Reaction: this compound + H₂O ⇌ D-cellotrionic acid

The rate of this hydrolysis and the ultimate pH reached would likely differ from that of GDL due to the much larger size and different solubility of the trisaccharide molecule. These differences could be exploited in food systems where a very slow or delayed acidification is desired. Research in this area would focus on characterizing the hydrolysis kinetics and sensory properties of this compound to determine its suitability as a novel acidulant or pH control agent in non-clinical food research settings.

Table 3: Hydrolysis Properties of GDL (for comparison)

| Time (minutes) | pH of GDL Solution (approx.) | Predominant Taste Perception |

|---|---|---|

| 0 | ~6.5 | Sweet nih.gov |

| 15 | ~4.5 | Sweet-Sour nih.gov |

| 30 | ~3.8 | Sour nih.gov |

| 60+ | ~3.5 | Sour |

Data based on the known behavior of D-glucono-1,5-lactone in aqueous solution. nih.govresearchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel Biosynthetic Routes

The development of efficient and sustainable methods for the synthesis of D-cellotriono-1,5-lactone is a primary objective for its future application. Exploring novel biosynthetic routes offers a promising alternative to traditional chemical synthesis, which can be complex and environmentally taxing.

Key Research Objectives:

Identification of Biosynthetic Pathways: A fundamental area of future research will be the identification of natural or engineered biosynthetic pathways capable of producing this compound. This could involve screening microorganisms from diverse environments for the ability to synthesize this or related rare sugar lactones.

Enzyme Discovery and Engineering: The discovery and characterization of enzymes that can catalyze the formation of this compound are crucial. Enzymes such as oxidoreductases and lactonases from newly identified microbial sources could be key candidates. Furthermore, protein engineering techniques could be employed to enhance the catalytic efficiency and substrate specificity of these enzymes. youtube.com

Metabolic Engineering of Host Organisms: Once key enzymes are identified, they can be integrated into robust microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. Metabolic engineering strategies can then be applied to optimize precursor supply and redirect metabolic flux towards the production of this compound.

Table 1: Potential Enzymes for Biosynthesis of this compound

| Enzyme Class | Potential Function | Source Organisms (Examples) |

|---|---|---|

| Glucose/Carbohydrate Oxidases | Oxidation of a precursor sugar to form a lactone | Aspergillus niger, Penicillium species |

| Dehydrogenases | Specific oxidation of sugar alcohols | Gluconobacter species |

Design of Highly Selective Enzyme Inhibitors

Lactones are recognized for their ability to act as enzyme inhibitors, a property that is largely dependent on their unique chemical structures. nih.gov The development of this compound-based inhibitors could lead to novel therapeutic agents or biochemical tools.

Future Research Focus:

Target Identification: A critical first step is to identify enzymes for which this compound may act as a potent and selective inhibitor. Glycosidases and other carbohydrate-processing enzymes are logical initial targets due to the sugar-like structure of the lactone.

Mechanism of Inhibition Studies: Elucidating the mechanism by which this compound inhibits target enzymes will be essential. This will involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and structural biology techniques like X-ray crystallography to visualize the inhibitor bound to the enzyme's active site.

Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives of this compound will be important for establishing structure-activity relationships. This knowledge will guide the design of more potent and selective second-generation inhibitors.

Table 2: Potential Enzyme Targets for this compound Inhibition

| Enzyme Family | Potential Therapeutic Area | Rationale for Targeting |

|---|---|---|

| Glycosidases | Diabetes, Viral Infections, Cancer | Interference with carbohydrate metabolism and processing |

| Lyases | Metabolic Disorders | Disruption of key metabolic pathways |

Integration into Synthetic Biology and Metabolic Engineering Platforms

Synthetic biology offers powerful tools for the production of complex molecules in engineered biological systems. Integrating the biosynthesis of this compound into such platforms could enable its large-scale and sustainable production.

Emerging Areas of Investigation:

Development of Genetic Circuits: Designing and constructing genetic circuits to control the expression of biosynthetic genes will be crucial for optimizing production titers and minimizing metabolic burden on the host organism.

Biosensor Development: The creation of biosensors that can detect and respond to the concentration of this compound or its precursors would enable dynamic control of the biosynthetic pathway, leading to improved efficiency.

Cell-Free Biosynthesis Systems: The use of cell-free systems, which utilize purified enzymes involved in the biosynthetic pathway, could provide a more controlled environment for the production of this compound, free from the complexities of cellular metabolism.

Advanced Analytical Techniques for In Situ Monitoring

The ability to monitor the production of this compound in real-time is essential for optimizing biosynthetic processes. The development and application of advanced analytical techniques will be a key enabler of this research.

Future Analytical Approaches:

High-Performance Liquid Chromatography (HPLC): HPLC methods will need to be developed for the accurate quantification of this compound in complex biological matrices. researchgate.netnih.gov

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) will provide high sensitivity and specificity for the detection and identification of this compound and its metabolic byproducts.